Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate
Description
Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate is a bicyclic pyrrolidine derivative featuring a hexahydropyrrolo[3,4-b]pyrrole core. The compound is characterized by two carbamate groups: a tert-butyl carbamate at the 1-position and an ethyl carbamate at the 2-position. Its racemic nature indicates an equimolar mixture of enantiomers, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C14H25ClN2O4 |
|---|---|
Molecular Weight |
320.81 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)10-6-9-7-15-8-11(9)16(10)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10+,11+;/m0./s1 |
InChI Key |
VTIRHDKOSNVUMP-RIAUZDOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2CNC[C@H]2N1C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CCOC(=O)C1CC2CNCC2N1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate typically involves multiple steps, including the formation of the hexahydropyrrolo[3,4-b]pyrrole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexahydropyrrolo[3,4-b]pyrrole core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of tert-butyl and ethyl groups through various functional group transformations.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- Key Differences :
- The pyrrolo[3,2-b]pyrrole core differs in ring fusion compared to the target compound’s pyrrolo[3,4-b]pyrrole system.
- Only a single tert-butyl carbamate substituent is present, lacking the ethyl carbamate group.
- Stereochemistry at the 3a and 6a positions is (3αR,6αS), contrasting with the (3aR,6aR) configuration in the target compound.
- Synthetic Relevance: This mono-substituted analog is a common intermediate in peptidomimetic synthesis, but its reduced steric bulk may lower metabolic stability compared to the dicarboxylate target .
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Key Differences :
- Shares the same pyrrolo[3,4-b]pyrrole core but lacks the ethyl carbamate group.
- Stereochemistry is enantiomerically pure (3aS,6aS), unlike the racemic target compound.
- Applications : Enantiopure variants like this are often preferred in asymmetric catalysis, as stereochemical homogeneity enhances ligand selectivity .
Functionalized Bicyclic Dicarboxylates
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Structural Contrasts: Contains a tetrahydroimidazo[1,2-a]pyridine core instead of a pyrrolo[3,4-b]pyrrole. Features additional functional groups (cyano, nitro, phenethyl) that enhance π-π stacking but reduce solubility.
- Physicochemical Data :
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)
- Key Differences :
- Similar to 1l but substitutes phenethyl with a benzyl group, altering steric and electronic profiles.
- Physicochemical Data :
Comparative Data Table
| Compound Name | Core Structure | Substituents | Stereochemistry | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate (Target) | Pyrrolo[3,4-b]pyrrole | tert-butyl, ethyl carbamates | Racemic (2R,3aR,6aR) | N/A* | N/A* |
| (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | Pyrrolo[3,2-b]pyrrole | tert-butyl carbamate | 3αR,6αS | N/A | N/A |
| (3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate | Pyrrolo[3,4-b]pyrrole | tert-butyl carbamate | 3aS,6aS | N/A | N/A |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Tetrahydroimidazo[1,2-a]pyridine | Ethyl, cyano, nitro, phenethyl, oxo | N/A | 243–245 | 51 |
| Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Tetrahydroimidazo[1,2-a]pyridine | Ethyl, cyano, nitro, benzyl, oxo | N/A | 215–217 | 55 |
Key Research Findings
Stereochemical Impact : Enantiomerically pure pyrrolo[3,4-b]pyrrole derivatives (e.g., (3aS,6aS)-isomer) are prioritized in drug discovery for their predictable binding modes, whereas racemic mixtures may require resolution for therapeutic use .
Substituent Effects : The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability. The addition of an ethyl carbamate in the target compound may further modulate solubility and bioavailability .
Synthetic Challenges : Multi-step synthesis is typical for bicyclic dicarboxylates, as seen in one-pot methods for tetrahydroimidazo[1,2-a]pyridines (yields ~50–55%) . Similar approaches may apply to the target compound but require optimization for stereochemical control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
